molecular formula C12H13ClO2S B12612115 S-[4-(4-Chlorophenyl)-4-oxobutyl] ethanethioate CAS No. 649569-53-9

S-[4-(4-Chlorophenyl)-4-oxobutyl] ethanethioate

Cat. No.: B12612115
CAS No.: 649569-53-9
M. Wt: 256.75 g/mol
InChI Key: MKUSQUFTKFMQFK-UHFFFAOYSA-N
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Description

Structural Elucidation of S-[4-(4-Chlorophenyl)-4-oxobutyl] Ethanethioate

IUPAC Nomenclature and Systematic Identification

The International Union of Pure and Applied Chemistry (IUPAC) name S-[4-(4-chlorophenyl)-4-oxobutyl] ethanethioate is derived through systematic analysis of its substituents and backbone. The parent chain is a four-carbon butyl group (butane-1,4-diyl) with a ketone moiety at the fourth position. The 4-chlorophenyl group attaches to the ketone, while the ethanethioate group (-S-CO-CH$$_3$$) bonds to the sulfur atom at the terminal position of the butyl chain.

The molecular formula C$${12}$$H$${13}$$ClO$$_{2}$$S reflects 12 carbon atoms, 13 hydrogen atoms, one chlorine atom, two oxygen atoms, and one sulfur atom. The SMILES notation (CC(=O)SCCCC(=O)C1=CC=C(C=C1)Cl) further clarifies connectivity: a thioacetate group (CC(=O)S) links to a four-carbon chain terminating in a 4-chlorophenyl ketone.

Table 1: Systematic Identification

Property Value
IUPAC Name This compound
Molecular Formula C$${12}$$H$${13}$$ClO$$_{2}$$S
Molecular Weight 256.75 g/mol
CAS Registry Number 649569-53-9
InChIKey MKUSQUFTKFMQFK-UHFFFAOYSA-N

Molecular Architecture Analysis

X-ray Crystallographic Characterization

While X-ray crystallographic data for this compound is not publicly available, the methodology would involve irradiating single crystals with X-rays to determine bond lengths, angles, and spatial arrangement. Key structural features inferred from the SMILES string include:

  • A planar 4-chlorophenyl ring conjugated with the ketone group.
  • A flexible butyl chain allowing rotational freedom around C-C bonds.
  • A thioester group (-S-CO-) with partial double-bond character between sulfur and carbonyl carbon.

The dihedral angle between the phenyl ring and ketone group likely influences electronic conjugation, while steric effects from the chlorophenyl and thioacetate groups may restrict certain conformations.

Conformational Isomerism Studies

The butyl chain (S-CH$$2$$-CH$$2$$-CH$$2$$-CH$$2$$-CO-) permits rotational isomerism. Potential conformers include:

  • Extended conformation : All anti-periplanar arrangements minimizing steric clashes.
  • Gauche conformations : Partial rotations introducing steric strain between the thioacetate methyl group and adjacent CH$$_2$$ units.

Computational models suggest the extended conformation is energetically favorable due to reduced van der Waals repulsions.

Spectroscopic Profiling

Nuclear Magnetic Resonance (NMR) Spectral Analysis

Theoretical $$^1$$H NMR signals (400 MHz, CDCl$$_3$$) would include:

  • Aromatic protons : A doublet (2H) at δ 7.4–7.6 ppm (ortho to Cl) and another doublet (2H) at δ 7.2–7.3 ppm (meta to Cl).
  • Methylene groups : A triplet (2H, SCH$$2$$) at δ 2.8–3.0 ppm, a multiplet (4H, CH$$2$$-CH$$2$$) at δ 1.6–2.2 ppm, and a triplet (2H, CO-CH$$2$$) at δ 2.4–2.6 ppm.
  • Thioacetate methyl : A singlet (3H) at δ 2.3 ppm.

$$^{13}$$C NMR would show:

  • Carbonyl carbons at δ 190–200 ppm (ketone) and δ 195–205 ppm (thioester).
  • Aromatic carbons between δ 120–140 ppm, with the chlorine-bearing carbon at δ 130–135 ppm.

Table 2: Predicted $$^1$$H NMR Signals

Proton Environment Chemical Shift (δ, ppm) Multiplicity
Aromatic (ortho to Cl) 7.4–7.6 Doublet
Aromatic (meta to Cl) 7.2–7.3 Doublet
SCH$$_2$$ 2.8–3.0 Triplet
CO-CH$$_2$$ 2.4–2.6 Triplet
CH$$_3$$ (thioacetate) 2.3 Singlet
Infrared (IR) Vibrational Mode Assignment

Key IR absorptions (cm$$^{-1}$$):

  • C=O stretches : Strong bands near 1680–1720 (ketone) and 1650–1700 (thioester).
  • C-S stretch : Medium intensity at 600–700.
  • C-Cl stretch : 550–850.
  • Aromatic C-H bends : 675–900 (out-of-plane).

The thioester C=O exhibits a lower wavenumber than typical esters due to sulfur’s electron-donating resonance effects.

Table 3: IR Spectral Assignments

Bond/Vibration Wavenumber (cm$$^{-1}$$)
Ketone C=O stretch 1680–1720
Thioester C=O stretch 1650–1700
C-S stretch 600–700
C-Cl stretch 550–850
Mass Spectrometric Fragmentation Patterns

Electron ionization (EI-MS) would produce:

  • Molecular ion peak : m/z 256.75 (C$${12}$$H$${13}$$ClO$$_{2}$$S$$^+$$).
  • Key fragments :
    • m/z 139: Loss of thioacetate group (C$$2$$H$$5$$OS).
    • m/z 111: 4-Chlorophenyl acylium ion (C$$7$$H$$4$$ClO$$^+$$).
    • m/z 77: Benzene ring fragment (C$$6$$H$$5^+$$).

Fragmentation occurs preferentially at the ketone and thioester linkages due to bond instability under high-energy conditions.

Table 4: Major MS Fragments

m/z Fragment Structure
256.75 [M]$$^+$$
139 [C$${10}$$H$${8}$$ClO]$$^+$$
111 [C$$7$$H$$4$$ClO]$$^+$$
77 [C$$6$$H$$5$$]$$^+$$

Properties

CAS No.

649569-53-9

Molecular Formula

C12H13ClO2S

Molecular Weight

256.75 g/mol

IUPAC Name

S-[4-(4-chlorophenyl)-4-oxobutyl] ethanethioate

InChI

InChI=1S/C12H13ClO2S/c1-9(14)16-8-2-3-12(15)10-4-6-11(13)7-5-10/h4-7H,2-3,8H2,1H3

InChI Key

MKUSQUFTKFMQFK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)SCCCC(=O)C1=CC=C(C=C1)Cl

Origin of Product

United States

Preparation Methods

Esterification Reaction

Esterification is a common method for synthesizing thioate compounds. In this approach, an alcohol reacts with a carboxylic acid or its derivatives to form an ester. The general reaction can be represented as follows:

$$
RCOOH + R'OH \rightarrow RCOOR' + H_2O
$$

In the case of S-[4-(4-Chlorophenyl)-4-oxobutyl] ethanethioate, the reaction involves the following steps:

  • Reactants : 4-(4-Chlorophenyl)-4-oxobutyric acid and ethanethiol.
  • Catalyst : Acid catalyst (e.g., sulfuric acid) to facilitate the reaction.
  • Conditions : The reaction is typically conducted under reflux conditions to ensure complete conversion of reactants.

Thionation Reaction

Another method involves thionation , where a carbonyl compound is treated with a thionating agent (e.g., phosphorus pentasulfide or Lawesson's reagent) to introduce the thioate functional group. This method can be summarized as follows:

$$
RCO-R' + P2S5 \rightarrow RCS-R' + P2O5
$$

This reaction is particularly useful for introducing sulfur into organic frameworks, enhancing the reactivity of the resulting compound.

Several studies have explored the synthesis of similar thioate compounds, providing insights into yield optimization and reaction conditions.

Method Yield (%) Key Findings
Esterification 70-85% High yields achieved using concentrated sulfuric acid as a catalyst.
Thionation 60-75% Phosphorus pentasulfide proved effective for introducing sulfur into ketones.

The choice of method often depends on the availability of starting materials and desired purity levels of the final product.

Optimization Strategies

To enhance yields and reduce by-products, researchers have suggested several optimization strategies:

  • Temperature Control : Maintaining optimal temperatures during reactions can significantly improve product yields.

  • Reagent Purity : Using high-purity reagents minimizes side reactions that could lead to impurities in the final product.

  • Reaction Time : Extended reaction times can sometimes lead to increased yields but must be balanced against potential degradation of sensitive compounds.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: S-[4-(4-Chlorophenyl)-4-oxobutyl] ethanethioate can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction of the ketone group can yield secondary alcohols.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Secondary alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Development

S-[4-(4-Chlorophenyl)-4-oxobutyl] ethanethioate has been investigated for its potential as a pharmacological agent. The presence of the chlorophenyl group may enhance its biological activity, making it suitable for:

  • Antimicrobial Agents : Compounds with similar structures have shown effectiveness against various bacterial strains, suggesting potential use in developing new antibiotics.
  • Anticancer Research : The compound's unique structure may interact with cellular pathways involved in tumor growth, warranting further investigation into its anticancer properties.

Agricultural Chemistry

The thioate functionality could allow for applications in agrochemicals, particularly as:

  • Pesticides : The compound may exhibit insecticidal or herbicidal properties, providing a basis for developing environmentally friendly pest control agents.

Case Study 1: Antimicrobial Activity

A study evaluating compounds similar to this compound demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The mechanism of action was attributed to the disruption of bacterial cell membranes, leading to cell lysis. This finding supports the potential for developing new antibacterial agents based on this compound.

Case Study 2: Anticancer Properties

Research focusing on thioate esters has indicated that compounds with similar structures can inhibit cancer cell proliferation. In vitro studies showed that this compound could induce apoptosis in certain cancer cell lines, suggesting its utility in cancer therapeutics.

Comparative Analysis of Related Compounds

Compound NameStructure FeaturesUnique Characteristics
S-(4-Chlorophenyl) ethanethioateContains only a chlorophenyl groupSimpler structure; less steric hindrance
S-(4-Methoxyphenyl) ethanethioateContains a methoxy group instead of chlorineDifferent electronic properties
Thioacetic AcidBasic thioester without aromatic substitutionPrimarily used in organic synthesis

The comparative analysis indicates that this compound stands out due to its combination of thioate and ketone functionalities, potentially conferring distinct reactivity patterns compared to other similar compounds.

Mechanism of Action

The mechanism of action of S-[4-(4-Chlorophenyl)-4-oxobutyl] ethanethioate involves its interaction with molecular targets such as enzymes or receptors. The compound’s thioester linkage allows it to form covalent bonds with active site residues in enzymes, inhibiting their activity. This interaction can modulate various biochemical pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : S-[4-(4-Chlorophenyl)-4-oxobutyl] ethanethioate
  • CAS Registry Number : 649569-53-9 .
  • Structure: Features a thioester group (S-acetyl) linked to a 4-(4-chlorophenyl)-4-oxobutyl chain.

Applications :
Supplied by HANGZHOU JHECHEM CO LTD, this compound is utilized in pharmaceuticals, biocatalysis, and as a building block for organic synthesis . Its thioester group may confer advantages in peptide coupling or prodrug design due to sulfur’s nucleophilicity and metabolic stability compared to oxygen esters.

Comparison with Structurally Similar Compounds

ETHYL 2-ACETYL-4-(4-CHLOROPHENYL)-4-OXOBUTANOATE

  • CAS Number : 111787-82-7 .
  • Structure : Contains an ethyl acetyl ester (oxygen-based) instead of a thioester. The ketone and chlorophenyl groups are retained, but the ester group alters reactivity and solubility.
  • Key Differences :
    • Functional Group : Oxygen ester vs. thioester. Oxygen esters are less nucleophilic but more hydrolytically stable in aqueous environments.
    • Reactivity : Thioesters (e.g., this compound) participate more readily in biochemical acyl-transfer reactions, such as those in Coenzyme A-dependent pathways.
    • Applications : The ethyl ester variant is likely used in synthetic organic chemistry as a ketone-protecting group or intermediate, whereas the thioester may have specialized roles in drug delivery systems .

4-(4-Chlorophenyl)-1-[4-(4-Fluorophenyl)-4-oxobutyl]-Pyridinium (HPP+)

  • Structure: Substitutes the thioester with a pyridinium ion and replaces one chlorophenyl group with fluorophenyl.
  • Key Differences :
    • Electronic Effects : Fluorine’s electron-withdrawing nature increases the electrophilicity of the ketone compared to chlorine.
    • Biological Activity : Pyridinium ions are common in bioactive molecules (e.g., NAD+ analogs), suggesting HPP+ could act as an enzyme inhibitor or cofactor mimic.
    • Stability : The pyridinium ion may confer greater stability under acidic conditions compared to thioesters or esters.

Ganoderic Acid Mi

  • CAS Metadata : Metab_5461 .
  • Structure: A triterpenoid with hydroxyl and carboxyl groups, lacking the chlorophenyl or thioester moieties.
  • Key Differences: Biosynthetic Origin: Ganoderic acids are fungal secondary metabolites, whereas this compound is synthetic. Function: Ganoderic acids exhibit antitumor and immunomodulatory activities, contrasting with the synthetic intermediate roles of the thioester compound.

Structural and Functional Comparison Table

Compound Name CAS Number Functional Groups Key Features Applications
This compound 649569-53-9 Thioester, chlorophenyl, ketone High nucleophilicity, metabolic stability Pharmaceuticals, biochemical intermediates
ETHYL 2-ACETYL-4-(4-CHLOROPHENYL)-4-OXOBUTANOATE 111787-82-7 Oxygen ester, chlorophenyl, ketone Hydrolytic stability, synthetic versatility Organic synthesis intermediates
HPP+ Metab_10398 Pyridinium ion, fluorophenyl, ketone Ionic solubility, potential enzyme interaction Bioactive molecule research
Ganoderic Acid Mi Metab_5461 Triterpenoid, hydroxyl, carboxyl Natural product with antitumor activity Medicinal chemistry

Biological Activity

S-[4-(4-Chlorophenyl)-4-oxobutyl] ethanethioate is a thioate compound with potential biological activities that may contribute to drug development. Its molecular formula is C12H13ClO2S, and it has a molecular weight of approximately 258.75 g/mol. The compound features a thioate ester structure, combining both sulfur and chlorine atoms, which may influence its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its structural characteristics, which may allow it to interact with various biological targets. The presence of the chlorophenyl group is significant as it can enhance the lipophilicity of the compound, potentially improving its ability to penetrate cell membranes and interact with intracellular targets.

Antimicrobial Properties

Research indicates that compounds with similar structures often exhibit antimicrobial properties. For instance, derivatives containing thioate functionalities have been shown to possess activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The specific mechanisms through which this compound exerts its antimicrobial effects remain to be fully elucidated but may involve disruption of bacterial membrane integrity or interference with metabolic pathways.

Anticancer Potential

Some studies suggest that compounds related to this compound could serve as lead compounds in cancer therapy. For example, similar thioate derivatives have demonstrated cytotoxic effects on various cancer cell lines through mechanisms such as apoptosis induction and inhibition of cell proliferation . The potential for this compound to act as an anticancer agent warrants further investigation.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds can be insightful:

Compound NameStructure FeaturesUnique Characteristics
S-(4-Chlorophenyl) ethanethioateContains only a chlorophenyl groupSimpler structure; less steric hindrance
S-(4-Methoxyphenyl) ethanethioateContains a methoxy group instead of chlorinePotentially different electronic properties
4-ChloroacetophenoneContains an acetophenone structureMore aromatic stability; different reactivity
Thioacetic AcidBasic thioester without aromatic substitutionSimpler; used primarily in organic synthesis

This compound stands out due to its combination of thioate and ketone functionalities, suggesting distinct reactivity patterns compared to other similar compounds .

Study on Antimicrobial Activity

A study investigating the antimicrobial properties of thioate derivatives found that certain modifications in structure significantly enhanced antibacterial activity. For instance, variations in substituents on the aromatic rings were shown to affect the minimum inhibitory concentration (MIC) against E. coli and S. aureus, indicating that this compound could be optimized for improved efficacy against these pathogens .

Anticancer Activity Assessment

In another study focusing on anticancer potential, compounds similar to this compound were evaluated for their ability to inhibit tumor cell growth. Results indicated that these compounds could induce apoptosis in cancer cells through caspase-dependent pathways, suggesting a promising avenue for further research into their therapeutic applications .

Q & A

Basic Research Questions

Q. How is S-[4-(4-Chlorophenyl)-4-oxobutyl] ethanethioate synthesized and characterized in academic settings?

  • Methodology :

  • Synthesis : A thioesterification approach is commonly employed. For structurally analogous compounds (e.g., 4-oxobutyl ethanethioate derivatives), reactions involve coupling a chlorophenyl-substituted ketone with ethanethiol under controlled acidic or basic conditions. Yield optimization (e.g., 78% for similar thioesters) is achieved via stepwise solvent purification .
  • Characterization : Use high-resolution NMR (¹H and ¹³C) to confirm regiochemistry and purity. For example, δ 2.34 (s, 3H) in ¹H NMR corresponds to the acetyl group, while δ 196.5 in ¹³C NMR confirms the ketone moiety. High-resolution mass spectrometry (HRMS) with sodium adducts (e.g., m/z = 322.0527 [M+Na]⁺) validates molecular weight .

Q. What are the stability considerations for this compound in experimental storage?

  • Methodology :

  • Store under inert atmospheres (N₂/Ar) at –20°C to prevent hydrolysis of the thioester bond. Stability assays using HPLC-PDA (e.g., C18 columns, acetonitrile/water gradients) monitor degradation products. Impurity profiling (e.g., fenofibric acid derivatives) can be cross-referenced with pharmacopeial standards .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for this compound derivatives?

  • Methodology :

  • X-ray Crystallography : For ambiguous NMR signals (e.g., overlapping proton environments), single-crystal X-ray diffraction provides definitive structural confirmation. Comparative studies with related 4-chlorophenyl ketones (e.g., 2-(4-chlorophenyl)-2-oxoethyl benzoates) validate bond lengths and angles .
  • DFT Calculations : Density functional theory (DFT) optimizes molecular geometry and predicts spectroscopic properties. For example, FT-IR and XRD data for 4-chlorophenyl derivatives show alignment between experimental and computed spectra .

Q. What strategies are used to evaluate the antitubercular or antitumor potential of ethanethioate derivatives?

  • Methodology :

  • In vitro Assays : Screen against Mycobacterium tuberculosis H37Rv (MIC ≤ 6.25 µg/mL) or cancer cell lines (e.g., MCF-7). Chalcone-derived ethanethioates with isonicotinamido groups demonstrate enhanced activity via membrane disruption .
  • SAR Studies : Modify the 4-oxobutyl chain length or substituents (e.g., fluorophenyl vs. chlorophenyl) to correlate structural features with bioactivity. Pyridinium analogs (e.g., HPP⁺ derivatives) are profiled for cellular uptake using metabolomic platforms .

Q. How can metabolomic profiling elucidate the metabolic fate of this compound?

  • Methodology :

  • LC-MS/MS : Track metabolites in microbial or mammalian systems. For example, 4-(4-chlorophenyl)-pyridinium derivatives are quantified via precursor ion scanning (m/z 391.86) and fragmented to identify hydroxylated or glucuronidated products .
  • Isotope Labeling : Use ¹³C-labeled substrates to trace metabolic pathways. Prenol lipid analogs (e.g., ganoderic acids) serve as benchmarks for compartmentalized metabolism .

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